molecular formula C13H19NO3 B14901736 n-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide

n-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide

Cat. No.: B14901736
M. Wt: 237.29 g/mol
InChI Key: PFELMDRBPKZDKL-UHFFFAOYSA-N
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Description

N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with hydroxyethoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide typically involves the reaction of 2,3-dimethylbenzoic acid with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyethoxy group may facilitate binding to hydrophilic sites, while the benzamide core can interact with hydrophobic regions of target proteins or enzymes. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-Hydroxyethoxy)ethyl)acetamide
  • N-(2-(2-Hydroxyethoxy)ethyl)methacrylamide
  • Etofenamate

Uniqueness

N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity to certain targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-2,3-dimethylbenzamide

InChI

InChI=1S/C13H19NO3/c1-10-4-3-5-12(11(10)2)13(16)14-6-8-17-9-7-15/h3-5,15H,6-9H2,1-2H3,(H,14,16)

InChI Key

PFELMDRBPKZDKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCCOCCO)C

Origin of Product

United States

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